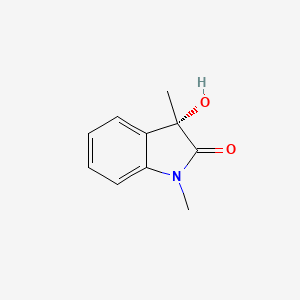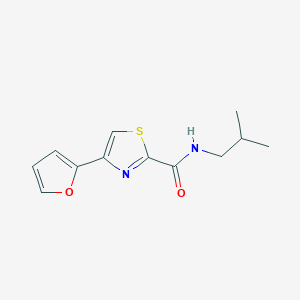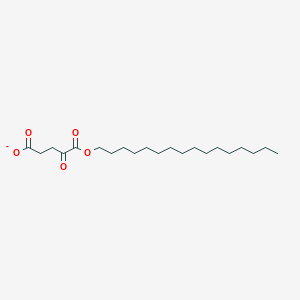
5-(Hexadecyloxy)-4,5-dioxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hexadecyloxy)-4,5-dioxopentanoate is an organic compound characterized by its unique molecular structure, which includes a hexadecyloxy group attached to a dioxopentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadecyloxy)-4,5-dioxopentanoate typically involves the esterification of 4,5-dioxopentanoic acid with hexadecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product. Additionally, green chemistry approaches, such as the use of biodegradable solvents and catalysts, are being explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hexadecyloxy)-4,5-dioxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in the presence of a base catalyst like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hexadecyloxy)-4,5-dioxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals, including lubricants and coatings.
Mécanisme D'action
The mechanism of action of 5-(Hexadecyloxy)-4,5-dioxopentanoate involves its interaction with biological membranes due to its amphiphilic structure. The hexadecyloxy group provides hydrophobic interactions, while the dioxopentanoate moiety can engage in hydrogen bonding and electrostatic interactions. These properties make it an effective surfactant and potential drug delivery vehicle, facilitating the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hexadecyloxy)cinnamic acid
- Hexadecyloxypropane
- Hexadecyloxybenzene
Uniqueness
5-(Hexadecyloxy)-4,5-dioxopentanoate is unique due to its specific combination of a long hydrophobic chain and a reactive dioxopentanoate group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in materials science and biomedical research.
Propriétés
Numéro CAS |
876150-10-6 |
|---|---|
Formule moléculaire |
C21H37O5- |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
5-hexadecoxy-4,5-dioxopentanoate |
InChI |
InChI=1S/C21H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-21(25)19(22)16-17-20(23)24/h2-18H2,1H3,(H,23,24)/p-1 |
Clé InChI |
PUKFTTLRRDQDHK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)

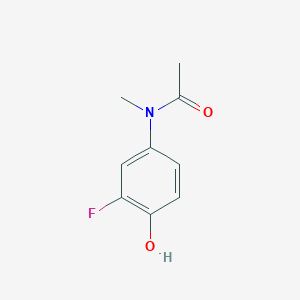
![2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid](/img/structure/B12613341.png)
![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
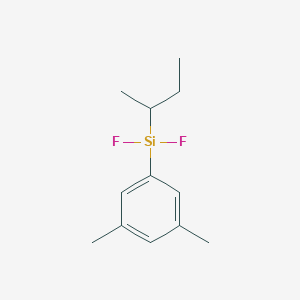
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)

